Blue 16
Description
Properties
CAS No. |
1342-79-6 |
|---|---|
Molecular Formula |
C8H8I2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Fluorescence Properties
Key Compounds for Comparison :
Structural Determinants :
- Substituent Effects : The aryl groups in Blue 16 are optimized to enhance fluorescence quantum yield. In contrast, compound 14 ’s substituents may introduce steric hindrance or electronic effects that reduce stability in solution.
- phenol-ester) significantly stabilize complexes. This principle may explain differences in photostability between this compound and analogs .
Table 1: Fluorescence Properties of Triarylboranes
Functional Comparisons with Other Blue-Emitting Compounds
- Methylene Blue (): A phenothiazine dye used medically, unrelated structurally but shares "blue" nomenclature.
- Roquefortine (): A neurotoxic alkaloid found in blue cheese, unrelated to triarylboranes.
- ElectroTen-Blue Competent Cells () : A biological product with "blue" in its name due to screening markers, functionally distinct from This compound .
Research Implications and Gaps
- Applications : This compound ’s pure fluorescence makes it suitable for OLEDs and fluorescence-based sensors. Its lack of phosphorescence at room temperature requires further study to optimize emission efficiency.
- Unresolved Questions :
- Why does This compound lack phosphorescence, unlike other triarylboranes?
- How do solvent polarity and substituent electronic effects modulate its fluorescence?
- Can structural modifications enhance its stability in industrial applications?
Preparation Methods
Bromination of Anthraquinone Precursors
Anthraquinone derivatives undergo electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃). Positional selectivity for the 4-position may be achieved through directing groups or steric effects. Patent CN102352123A describes ball milling with phthalocyanine derivatives to activate intermediates, a technique potentially adaptable to HC this compound synthesis.
N-Methylation and Purification
Secondary amine formation likely employs methylating agents (e.g., methyl iodide) under basic conditions. Post-synthetic purification involves solvent extraction (isopropyl alcohol, xylenes) and salt precipitation, as evidenced by residual NaCl and CaCl₂ in final products.
Stabilization and Formulation
HC this compound demonstrates stability in aqueous formulations (≤4 hours at room temperature). Nonionic surfactants (e.g., S-60) enhance dispersion, while antioxidants mitigate oxidative degradation during storage.
Comparative Analysis with Structurally Related Dyes
Anthraquinone vs. Phthalocyanine Dyes
Unlike phthalocyanine-based Pigment Blue 60, HC this compound lacks metal coordination sites, relying on π-π interactions for hair binding. This distinction necessitates different purification strategies, as phthalocyanine derivatives require sulfuric acid treatment, whereas HC this compound avoids harsh acids to prevent decomposition.
Natural Blue Dyes
Natural alternatives like gardenia blue (genipin-glycine adducts) exhibit inferior temperature stability (>20% degradation at 80°C), justifying synthetic dyes’ dominance in high-durability applications.
Quality Control and Analytical Characterization
Batch consistency is ensured through:
-
Residual Solvent Testing : Gas chromatography for N-methyl-2-pyrrolidinone
-
Halide Content Verification : 16.94–17.21% bromide via ion chromatography
Stability studies confirm formulation homogeneity (±2% variation over 28 days), critical for consumer safety.
Toxicological and Regulatory Considerations
HC this compound is classified under Acute Toxicity Category 4 (H302). Key findings include:
-
Mutagenicity : Negative in Ames tests (TA98, TA100, TA1535 strains)
-
Skin Sensitization : No evidence in murine local lymph node assays
-
Nitrosamine Risk : Secondary amine structure necessitates strict control of nitrosating agents during synthesis.
The SCCS permits use at ≤3% concentration, emphasizing the absence of in vivo genotoxicity .
Q & A
Basic Research Questions
How to formulate a research question for studying Blue 16's ecological impact?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in invasive species management .
- Use the PICO framework (Population: Blue Catfish; Intervention: Tracking methods; Comparison: Native species; Outcome: Movement patterns) to structure hypotheses .
- Example: "How do Blue Catfish movement dynamics in the Chesapeake Bay compare to native species, and what environmental factors drive these patterns?"
What experimental design considerations are critical for tracking this compound's movement patterns?
Methodological Answer:
- Control Variables: Standardize environmental factors (e.g., temperature, salinity) across study sites to isolate behavioral drivers .
- Replication: Use multiple tracking stations (e.g., 4+ study sites) to validate spatial patterns and reduce sampling bias .
- Data Collection: Deploy acoustic telemetry tags and GPS loggers, ensuring calibration protocols align with manufacturer specifications .
How to ensure data reproducibility in longitudinal studies of this compound?
Methodological Answer:
- Documentation: Maintain a detailed lab notebook with timestamps, equipment settings, and environmental conditions (e.g., water pH, temperature) .
- Metadata Standards: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving, including CSV files of movement coordinates and timestamps .
- Peer Review: Share protocols via pre-registration platforms (e.g., Open Science Framework) to enable independent verification .
Advanced Research Questions
How to resolve contradictions in this compound movement data across studies?
Methodological Answer:
- Triangulation: Cross-validate findings using mixed methods (e.g., combining telemetry data with stomach content analysis or isotope tracing) .
- Sensitivity Analysis: Test if statistical outliers (e.g., a fish moving 200 km vs. 50 km) persist after adjusting for seasonal migration or equipment error .
- Meta-Analysis: Aggregate datasets from prior studies (e.g., Smith et al. 2020; Flock 2025) to identify consensus patterns or contextual discrepancies .
How to design interdisciplinary studies integrating genomics and ecology for this compound?
Methodological Answer:
- Collaborative Frameworks: Establish shared objectives between geneticists (e.g., population structure analysis) and ecologists (e.g., migration impact assessments) .
- Data Integration: Use GIS platforms to overlay genetic diversity maps with movement trajectories, ensuring coordinate reference systems (CRS) are consistent .
- Ethical Compliance: Obtain permits for tissue sampling and adhere to ABS (Access and Benefit-Sharing) guidelines for genetic resources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
